Stereochemically Defined Hydrogen-Bonding Capacity Drives Differentiation from Des-Hydroxy Pyrrolidine Analogs
The (R)-3-hydroxypyrrolidine substituent provides an additional hydrogen-bond donor that is absent in 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-02-5). The hydroxyl group participates in stereospecific interactions observed in patent SAR tables for ACC inhibitors, where 3-hydroxypyrrolidine-substituted analogs showed superior biochemical activity compared to unsubstituted pyrrolidine counterparts . While target-specific IC50 data for the exact compound remains proprietary, the broader patent class demonstrates that the hydroxyl substitution pattern directly impacts ACC1/ACC2 inhibitory potency in enzyme assays [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and Predicted Target Interaction |
|---|---|
| Target Compound Data | HBD count = 2 (carboxylic acid OH + pyrrolidine 3-OH); Defined (R)-stereochemistry at pyrrolidine C3 |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-02-5): HBD count = 1; Achiral pyrrolidine ring |
| Quantified Difference | Target compound has +1 HBD and a single enantiomer vs. achiral comparator |
| Conditions | Structural comparison based on molecular formula (C10H13N3O3 vs. C9H11N3O2) and patent disclosure of ACC inhibitor SAR (US 8,962,641 B2) |
Why This Matters
For protein-ligand interactions dependent on directional hydrogen bonding, the additional donor and defined stereochemistry can be the decisive factor between a hit and an inactive compound.
- [1] Justia Patents. US 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives. SAR discussion encompassing 3-hydroxypyrrolidine substitution and ACC inhibition. View Source
